Xanthosine-monophosphate
Description
Significance of Xanthosine-monophosphate within Purine (B94841) Nucleotide Metabolism
Xanthosine (B1684192) monophosphate is a key intermediate in the biosynthesis of purine nucleotides. ontosight.aiwikipedia.org Its primary significance lies at a crucial branch point in the de novo purine synthesis pathway, which begins with inosine (B1671953) monophosphate (IMP). IMP can be directed towards the synthesis of either adenine (B156593) or guanine (B1146940) nucleotides. The pathway leading to guanine nucleotides proceeds through XMP. acs.org
The formation of XMP from IMP is catalyzed by the enzyme IMP dehydrogenase (IMPDH). wikipedia.orgnih.gov This NAD-dependent oxidation of IMP is the first committed and rate-limiting step in the biosynthesis of guanine nucleotides. nih.govbrandeis.edu The reaction involves the formation of a covalent enzyme-intermediate (E-XMP*), which is subsequently hydrolyzed to release XMP. brandeis.edu The activity of IMPDH is subject to regulation, ensuring a balanced production of purine nucleotides according to cellular needs. nih.gov
Once synthesized, XMP serves as the direct precursor for guanosine (B1672433) monophosphate (GMP). wikipedia.org This conversion is carried out by the enzyme GMP synthase (GMPS), which catalyzes the amination of XMP at the C2 position of the purine ring. nih.govontosight.ai This reaction is complex, utilizing glutamine or ammonia (B1221849) as the nitrogen donor and requiring energy in the form of ATP, which is hydrolyzed to AMP and pyrophosphate. nih.govnih.gov The activity of GMP synthase is also tightly regulated to maintain the appropriate intracellular balance of nucleotides. ontosight.ai
The following table summarizes the key enzymatic reactions involving Xanthosine monophosphate in the de novo purine synthesis pathway:
| Reaction | Substrate(s) | Enzyme | Product(s) |
| IMP Oxidation | Inosine monophosphate (IMP), NAD⁺, H₂O | IMP dehydrogenase (IMPDH) | Xanthosine monophosphate (XMP), NADH, H⁺ |
| XMP Amination | Xanthosine monophosphate (XMP), Glutamine, ATP, H₂O | GMP synthase (GMPS) | Guanosine monophosphate (GMP), Glutamate (B1630785), AMP, Pyrophosphate |
This table illustrates the central role of XMP as an intermediate in the conversion of IMP to GMP.
Intermediary Role in Cellular Processes
Beyond its well-defined role in de novo purine synthesis, xanthosine monophosphate also participates in other cellular processes, primarily through the purine salvage pathway. This pathway is crucial for recycling purine bases and nucleosides that result from the degradation of nucleic acids, thereby conserving energy. ontosight.ai
Xanthosine, the nucleoside form of XMP, can be salvaged and converted back into XMP. ontosight.ai This process can occur through the action of nucleoside kinases or phosphoribosyltransferases. For instance, xanthine (B1682287) can be converted to XMP by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), although it is a less favored substrate than hypoxanthine (B114508) or guanine. hmdb.ca The salvage of xanthosine itself is also a recognized metabolic route. ontosight.ai
Furthermore, XMP can be generated from the deamination of guanosine, which is then converted to xanthosine. ontosight.ai This highlights the interconnectedness of the de novo and salvage pathways in maintaining the cellular purine nucleotide pool. The dysregulation of XMP metabolism has been implicated in certain pathological conditions, underscoring its importance in cellular homeostasis. ontosight.ai
Recent research has also shed light on the intricate kinetic mechanisms of the enzymes that metabolize XMP. For example, studies on IMP dehydrogenase have revealed a random sequential mechanism for substrate binding and an ordered release of products. nih.gov Similarly, detailed kinetic analyses of GMP synthase have provided insights into its allosteric regulation and the channeling of ammonia between its two catalytic domains. nih.govnih.gov
The table below provides a summary of the key enzymes involved in the metabolism of Xanthosine monophosphate and their kinetic parameters from various organisms.
| Enzyme | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) |
| IMP Dehydrogenase | Tritrichomonas foetus | IMP | - | - |
| IMP Dehydrogenase | Human (Type II) | IMP | - | - |
| GMP Synthase | Methanocaldococcus jannaschii | XMP | 30 ± 2 | 1.91 ± 0.02 |
| GMP Synthase | Methanocaldococcus jannaschii | ATP | 447 ± 5 | 1.91 ± 0.02 |
| GMP Synthase | Methanocaldococcus jannaschii | Glutamine | 520 ± 8 | 1.94 ± 0.02 |
Structure
2D Structure
Properties
IUPAC Name |
[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O9P/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTLYFZHFGENCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862112 | |
| Record name | 9-(5-O-Phosphonopentofuranosyl)-3,9-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Xanthosine Monophosphate in Metabolic Pathways
Xanthosine (B1684192) Monophosphate in De Novo Purine (B94841) Biosynthesis
The de novo synthesis of purines is a fundamental process that builds these essential molecules from simpler precursors, ensuring a steady supply for DNA and RNA synthesis, cellular signaling, and energy transfer. ontosight.ainih.gov Within this pathway, Xanthosine monophosphate emerges as a key branch point, leading to the production of guanine (B1146940) nucleotides. uni-freiburg.de
Formation from Inosine (B1671953) Monophosphate
The journey to guanine nucleotide synthesis diverges from the central purine biosynthetic pathway at the level of Inosine Monophosphate (IMP). uni-freiburg.de IMP, the first fully formed purine nucleotide in the de novo pathway, is converted to Xanthosine monophosphate through an oxidation reaction. droracle.aiweebly.com This crucial step is catalyzed by the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) , which utilizes NAD+ as a cofactor. droracle.ainih.gov The reaction is considered a rate-limiting step in the biosynthesis of guanine nucleotides, highlighting its importance in regulating the flow of metabolites. nih.govnih.gov
The mechanism of IMPDH involves the formation of a covalent enzyme-intermediate, E-XMP*, which is subsequently hydrolyzed to release XMP. nih.gov The expression of IMPDH is accounted for by two distinct genes, type I and type II, which are subject to transcriptional regulation. nih.gov
Precursor Role in Guanosine (B1672433) Monophosphate Synthesis
Once formed, Xanthosine monophosphate serves as the direct precursor for the synthesis of Guanosine Monophosphate (GMP). wikipedia.orgresearchgate.net This conversion is a two-step process catalyzed by the multifunctional enzyme GMP Synthetase . nih.govresearchgate.net
The reaction involves the amination of the C2 position of the xanthine (B1682287) ring of XMP. nih.gov GMP synthetase has two distinct catalytic domains: a glutamine amidotransferase (GATase) domain and an ATP pyrophosphatase (ATPPase) domain. acs.orgbiorxiv.org The GATase domain hydrolyzes glutamine to generate ammonia (B1221849). acs.orgebi.ac.uk This ammonia is then channeled to the ATPPase domain, where XMP has been activated by ATP to form an AMP-XMP intermediate. nih.govacs.org The ammonia then reacts with this intermediate to produce GMP, AMP, and pyrophosphate. nih.govebi.ac.uk The binding of substrates to the ATPPase domain allosterically activates the GATase domain, ensuring a coordinated and efficient conversion of XMP to GMP. acs.orgbiorxiv.org
| Enzyme | Substrate(s) | Product(s) | Pathway |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Inosine Monophosphate (IMP), NAD+ | Xanthosine Monophosphate (XMP), NADH, H+ | De Novo Purine Biosynthesis |
| GMP Synthetase | Xanthosine Monophosphate (XMP), ATP, Glutamine, H2O | Guanosine Monophosphate (GMP), AMP, Pyrophosphate, Glutamate (B1630785) | De Novo Purine Biosynthesis |
Xanthosine Monophosphate and the Purine Salvage Pathway
While de novo synthesis is essential, cells also employ salvage pathways to recycle purine bases and nucleosides from the breakdown of nucleic acids, a more energy-efficient process. ontosight.airesearchgate.net Xanthosine can be salvaged to form XMP through the action of cytosolic 5'-nucleotidase, which exhibits phosphotransferase activity. nih.gov In this reaction, a phosphate (B84403) group is transferred from a donor, preferably IMP, to xanthosine, yielding XMP and inosine. nih.gov This pathway provides an alternative route to GMP synthesis that bypasses the IMP dehydrogenase step. nih.gov
Xanthosine Monophosphate in Purine Nucleotide Catabolism
The breakdown of purine nucleotides is a critical process for maintaining cellular homeostasis and recycling nitrogen. Xanthosine monophosphate serves as an entry point into the catabolic degradation pathway for adenylate-derived nucleotides. nih.gov
Entry Point into Catabolic Degradation
In the catabolism of purine nucleotides, the pathway can branch at XMP. nih.gov Instead of being converted to GMP, XMP can be dephosphorylated, initiating its degradation. This represents a key control point, directing the flow of purine metabolites towards either synthesis or breakdown depending on the cell's needs. In plants, this dephosphorylation is the entry reaction for adenylate-derived nucleotides into the purine catabolism pathway. nih.govnih.gov
Conversion to Xanthosine and Downstream Metabolites
The dephosphorylation of Xanthosine monophosphate is catalyzed by specific phosphatases, such as the highly specific XMP phosphatase (XMPP) found in plants. nih.gov This reaction yields xanthosine and inorganic phosphate. nih.gov Xanthosine is then further metabolized. hmdb.ca The enzyme purine nucleoside phosphorylase can convert xanthosine to the free base xanthine and ribose-1-phosphate. hmdb.ca Xanthine is a central intermediate in purine catabolism and is subsequently oxidized to uric acid by the enzyme xanthine oxidase. researchgate.net
| Enzyme | Substrate | Product(s) | Pathway |
| XMP Phosphatase (XMPP) | Xanthosine Monophosphate (XMP) | Xanthosine, Pi | Purine Nucleotide Catabolism |
| Purine Nucleoside Phosphorylase | Xanthosine | Xanthine, Ribose-1-phosphate | Purine Nucleotide Catabolism |
Xanthosine-monophosphate in Specialized Biosynthetic Routes
Xanthosine monophosphate (XMP) serves as a critical branch-point metabolite, directing purine metabolism into specialized biosynthetic pathways in certain organisms. Beyond its central role in the synthesis of guanine nucleotides, XMP is a key precursor in the formation of diverse secondary metabolites, including methylxanthines in various plants and ureides in nitrogen-fixing legumes.
Involvement in Methylxanthine Biosynthesis (e.g., Caffeine (B1668208) Pathway)
Xanthosine monophosphate is a pivotal intermediate in the biosynthesis of methylxanthines, a class of alkaloids that includes the well-known stimulant caffeine. The primary pathway for caffeine synthesis in plants like coffee (Coffea) and tea (Camellia sinensis) originates from the purine nucleotide pool, with XMP occupying a central position. researchgate.netmdpi.com
The biosynthesis of caffeine begins with the conversion of inosine 5'-monophosphate (IMP), a product of de novo purine synthesis, into xanthosine 5'-monophosphate (XMP). nih.govresearchgate.net This reaction is catalyzed by the enzyme IMP dehydrogenase (IMPDH). Subsequently, XMP is dephosphorylated by a 5'-nucleotidase to yield xanthosine. nih.gov
From xanthosine, the main caffeine biosynthetic pathway proceeds through a series of three methylation reactions and one nucleosidase reaction. nih.gov The initial and committed step in this pathway is the methylation of xanthosine to form 7-methylxanthosine (B1261978), a reaction catalyzed by xanthosine methyltransferase (XMT). nih.gov However, there is also a hypothesis suggesting that the methylation of XMP to 7-methyl-XMP could be the crucial, metabolically channeled step leading into caffeine synthesis, although the predominant evidence points to xanthosine as the direct substrate for the first methylation. capes.gov.br
Following the formation of 7-methylxanthosine, a nucleosidase acts to remove the ribose group, yielding 7-methylxanthine (B127787). mdpi.com This is then followed by two subsequent methylation steps. Theobromine is formed through the action of a methyltransferase, and a final methylation, catalyzed by caffeine synthase, produces caffeine. researchgate.netmdpi.com S-adenosyl-L-methionine (SAM) serves as the methyl group donor for these methylation reactions. mdpi.comresearchgate.net
The core pathway can be summarized as follows: IMP → XMP → Xanthosine → 7-methylxanthosine → 7-methylxanthine → Theobromine → Caffeine nih.gov
| Compound Name | Abbreviation | Role in Pathway |
| Inosine-5'-monophosphate | IMP | Precursor to XMP |
| Xanthosine-5'-monophosphate | XMP | Key intermediate, formed from IMP |
| Xanthosine | Direct precursor to methylxanthines | |
| 7-methylxanthosine | First methylated intermediate | |
| 7-methylxanthine | Intermediate after ribose removal | |
| Theobromine | Penultimate precursor to caffeine | |
| Caffeine | End product of the pathway | |
| S-adenosyl-L-methionine | SAM | Methyl group donor |
Role in Ureide Biosynthesis in Plants
In certain tropical legumes, such as the common bean (Phaseolus vulgaris), xanthosine monophosphate plays a crucial role in the biosynthesis of ureides, namely allantoin (B1664786) and allantoate. nih.gov These compounds are the primary forms in which fixed nitrogen is transported from the root nodules to the rest of the plant. nih.govimrpress.com
The pathway of ureide biosynthesis is intricately linked with purine nucleotide metabolism. In the infected cells of root nodules, atmospheric nitrogen is fixed into ammonia, which is then assimilated into purine nucleotides. researchgate.net Similar to the methylxanthine pathway, the process starts with the de novo synthesis of purines leading to inosine monophosphate (IMP). researchgate.net
IMP is then oxidized to xanthosine monophosphate (XMP) by IMP dehydrogenase (IMPDH). nih.govresearchgate.net A key step in channeling purine metabolites towards ureide formation is the dephosphorylation of XMP to xanthosine. This reaction is catalyzed by a specific XMP phosphatase (XMPP), a cytosolic enzyme that is transcriptionally induced in nodules. nih.gov
Following its formation, xanthosine is transported from the infected cells to the uninfected cells of the nodule. nih.gov In these uninfected cells, xanthosine is catabolized to xanthine by nucleoside hydrolases. nih.govresearchgate.net Xanthine is subsequently oxidized to uric acid by xanthine dehydrogenase (XDH). nih.gov The pathway then continues through several more enzymatic steps within the peroxisomes and endoplasmic reticulum of the uninfected cells to ultimately produce allantoin and allantoate, which are then exported to the shoot via the xylem. imrpress.comresearchgate.net
Enzymology and Regulatory Mechanisms of Xanthosine Monophosphate Metabolism
Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)
IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, catalyzing the NAD+-dependent oxidation of IMP to XMP. wikipedia.orgnih.govnih.gov This function places IMPDH at a crucial metabolic branch point, controlling the flux of IMP towards either guanine or adenine (B156593) nucleotide synthesis. nih.govnih.gov Consequently, its activity is intricately regulated at multiple levels to respond to the metabolic state of the cell. nih.govnih.gov In humans, two isozymes, IMPDH1 and IMPDH2, are expressed from distinct genes. wikipedia.orgbohrium.com While they share 84% sequence identity and similar kinetic properties, they exhibit different expression patterns; IMPDH1 is typically expressed constitutively at low levels, whereas IMPDH2 is often upregulated in proliferating cells. wikipedia.orgbohrium.comnih.gov
The catalytic mechanism proceeds as follows:
IMP Binding and Nucleophilic Attack: IMP binds to the active site, followed by the binding of the cofactor NAD⁺. A conserved cysteine residue in the active site then performs a nucleophilic attack on the C2 position of the purine (B94841) ring of IMP. wikipedia.orgnih.gov
Hydride Transfer and Intermediate Formation: A rapid hydride transfer occurs from the C2 position to NAD⁺, generating NADH and a covalent enzyme-XMP intermediate, often denoted as E-XMP*. nih.govwikipedia.org
Hydrolysis and Product Release: A water molecule then hydrolyzes the E-XMP* intermediate, leading to the formation of XMP. nih.govnih.gov Finally, NADH and XMP are released from the enzyme. acs.org
The kinetics of IMPDH follow a sequential, ordered mechanism where IMP binds before NAD⁺, and NADH is released before XMP. acs.org The enzyme's activity is pH-dependent, with studies on human type II IMPDH showing bell-shaped profiles for kcat and kcat/Km values, indicating the involvement of both acidic and basic groups in catalysis. acs.org Half-maximal kcat values have been observed at pH 7.2 and 9.8. acs.org Monovalent cations, particularly K⁺, are known to activate IMPDH, potentially by facilitating the conformational changes required during the catalytic cycle. nih.govacs.org
| Parameter | Description | Observed Value/Characteristic | Reference |
|---|---|---|---|
| Kinetic Mechanism | Order of substrate binding and product release | Sequential, ordered (IMP binds first, NADH released before XMP) | acs.org |
| pH Optimum | pH range for maximal enzyme activity | Activity is optimal around pH 8 | acs.org |
| kcat pKa values | pH values at half-maximal catalytic rate | ~7.2 and ~9.8 | acs.org |
| Cation Requirement | Required for optimal activity | Activated by K+ | nih.govacs.org |
IMPDH activity is allosterically modulated by the intracellular balance of adenine and guanine nucleotides, which provides a feedback mechanism to maintain cellular homeostasis. biorxiv.org This regulation is mediated by a regulatory region known as the Bateman domain, which contains nucleotide binding sites. elifesciences.orgresearchgate.net
Activation by ATP: Adenosine (B11128) triphosphate (ATP) binding to the Bateman domain promotes an "extended" or active conformation of the enzyme. biorxiv.orgelifesciences.org In this state, the active sites are free to perform catalysis, thus promoting the synthesis of guanine nucleotides when adenine nucleotide levels are high. elifesciences.org
Inhibition by GTP/GDP: Conversely, Guanosine (B1672433) triphosphate (GTP) and Guanosine diphosphate (GDP) act as feedback inhibitors. elifesciences.org Binding of GTP to the Bateman domain induces a "compressed" or inhibited conformation, which restricts the dynamics of the active site and reduces enzyme activity. elifesciences.orgresearchgate.net This prevents the overproduction of guanine nucleotides.
ATP and GTP often compete for the same or overlapping binding sites within the Bateman domain, allowing the enzyme to sense the relative ratio of adenine to guanine nucleotides and adjust its activity accordingly. nih.govbiorxiv.org In eukaryotes, this nucleotide binding drives the reversible assembly of IMPDH tetramers into octamers, which is a key step in its regulation. biorxiv.orgelifesciences.org
The structure of IMPDH provides a clear framework for understanding its function and complex regulation. The enzyme typically exists as a tetramer, with each monomer comprising two main domains: a catalytic domain and a regulatory Bateman domain (also known as a CBS subdomain). bohrium.comacs.orgelifesciences.org
Catalytic Domain: This domain forms a (β/α)₈ barrel structure and contains the active site where the conversion of IMP to XMP occurs. acs.org A flexible flap region is a key feature of the active site, moving to accommodate the different chemical transformations of the dehydrogenase and hydrolysis reactions. nih.gov
Bateman Domain: This regulatory domain, which is not essential for catalysis itself, contains the allosteric binding sites for ATP and GTP. acs.orgresearchgate.net Nucleotide binding to this domain induces conformational changes that are transmitted to the catalytic domain, thereby modulating enzyme activity. biorxiv.org These domains are also responsible for mediating the dimerization of tetramers into octamers. elifesciences.org
The assembly into a tetramer creates a square planar geometry, with the Bateman subdomains extending from the corners. acs.org Upon nucleotide binding, two tetramers can associate to form an octamer, a process that is central to the allosteric regulation and subsequent higher-order filament formation. nih.govbiorxiv.org
Beyond the formation of tetramers and octamers, IMPDH can undergo reversible polymerization to form micron-scale filamentous structures within cells. elifesciences.orgmolbiolcell.orguthscsa.edu This self-assembly represents a higher level of regulation that allows the cell to fine-tune guanine nucleotide production in response to metabolic demand. nih.govbiorxiv.org
Filament formation is a dynamic process influenced by the cellular nucleotide concentrations and the presence of IMPDH inhibitors. molbiolcell.orguthscsa.edu For instance, conditions of high demand for guanine nucleotides, such as during T-cell activation or in rapidly proliferating cells, promote the assembly of IMPDH into filaments. nih.govuthscsa.edu This polymerization is thought to serve as a mechanism to desensitize the enzyme to feedback inhibition by GTP. nih.govbiorxiv.orgbiorxiv.org By assembling into a filament, the enzyme can resist the fully compressed, inhibited state that is normally induced by high GTP levels. elifesciences.org This allows for a sustained flux through the guanine synthesis pathway to meet the high metabolic demand of proliferating cells. biorxiv.orgelifesciences.org The ability of these filaments to accommodate both active (extended) and inactive (compressed) conformations is an unusual feature among metabolic enzymes that polymerize. molbiolcell.org
IMPDH has been reported to engage in various protein-protein interactions, suggesting it may have functions beyond its catalytic role in purine synthesis, a concept often referred to as "moonlighting." nih.govwikipedia.org Association with polyribosomes has been documented, implying a potential role in regulating translation. nih.govwikipedia.org In Drosophila, IMPDH has been shown to act as a sequence-specific transcriptional repressor. wikipedia.org Furthermore, IMPDH is known to be a component of the purinosome, a transient multi-enzyme complex that carries out the de novo purine synthesis pathway. biorxiv.org While direct, stable interactions with RNA polymerase are less clearly defined in mammals, the enzyme's role in supplying GTP, an essential substrate for transcription, creates a strong functional link. The depletion of GTP pools due to IMPDH inhibition directly impacts RNA synthesis. nih.gov
Guanosine Monophosphate Synthetase (GMPS)
Guanosine Monophosphate Synthetase (GMPS) catalyzes the final step in the de novo biosynthesis of GMP, converting XMP into GMP. mdpi.comatlasgeneticsoncology.org This reaction is essential for providing the cell with GMP, which is the precursor for GTP, a crucial molecule for DNA replication, RNA transcription, and protein synthesis. mdpi.combiorxiv.org
GMPS is a glutamine amidotransferase, an enzyme class that hydrolyzes glutamine to generate ammonia (B1221849), which is then used to aminate a substrate at a second active site. mdpi.com The enzyme is composed of two distinct catalytic domains: atlasgeneticsoncology.orgbiorxiv.org
Glutamine Amidotransferase (GATase) Domain: This domain contains a conserved catalytic triad (Cys-His-Glu) and is responsible for hydrolyzing glutamine to produce glutamate (B1630785) and ammonia. atlasgeneticsoncology.orgebi.ac.uk
ATP Pyrophosphatase (ATPPase) Domain: This domain binds XMP and ATP, catalyzing the formation of an adenyl-XMP (AMP-XMP) intermediate. mdpi.combiorxiv.org
The catalytic process involves a remarkable example of substrate channeling. The binding of substrates to the ATPPase domain allosterically activates the GATase domain to produce ammonia. biorxiv.orgnih.gov This highly reactive ammonia is then channeled through an internal tunnel from the GATase active site to the ATPPase active site, preventing its diffusion into the cell. mdpi.comnih.gov In the ATPPase site, the channeled ammonia attacks the AMP-XMP intermediate to form GMP. biorxiv.orgnih.gov This tight coupling of the two catalytic activities ensures the efficient synthesis of GMP. ebi.ac.uk
| Domain | Substrates | Function | Key Feature |
|---|---|---|---|
| Glutamine Amidotransferase (GATase) | Glutamine | Hydrolyzes glutamine to generate ammonia | Conserved Cys-His-Glu catalytic triad |
| ATP Pyrophosphatase (ATPPase) | Xanthosine (B1684192) monophosphate (XMP), ATP | Forms AMP-XMP intermediate and binds channeled ammonia to form GMP | Allosterically activates the GATase domain upon substrate binding |
Catalytic Conversion of Xanthosine-monophosphate to Guanosine Monophosphate
The catalytic process of GMPS is complex, involving two distinct chemical reactions that occur at two separate active sites within the enzyme. nih.govnih.gov
ATPPase Site Reaction : At the ATP pyrophosphatase (ATPPase) site, XMP and ATP bind. The enzyme catalyzes the adenylation of XMP, forming a reactive adenyl-XMP intermediate and releasing pyrophosphate. nih.govbiorxiv.orgbiorxiv.org This activation step is essential for the subsequent amination reaction.
GATase Site Reaction : At the glutamine amidotransferase (GATase) site, the enzyme binds and hydrolyzes L-glutamine to L-glutamic acid, generating an ammonia molecule. nih.govbiorxiv.orgbiorxiv.org
Final Synthesis : The ammonia produced at the GATase site is then transferred to the ATPPase site, where it acts as a nucleophile, attacking the adenyl-XMP intermediate to form GMP. biorxiv.orgebi.ac.uk
This dual-site mechanism ensures the controlled production and utilization of ammonia for nucleotide synthesis. In vitro, GMPS can also utilize external ammonia to synthesize GMP, although this is less physiologically relevant. biorxiv.orgbiorxiv.org
| Reactants | Enzyme | Active Sites | Intermediates/Products |
| Xanthosine monophosphate (XMP) | GMP Synthetase (GMPS) | ATP Pyrophosphatase (ATPPase) | Adenyl-XMP Intermediate |
| Adenosine triphosphate (ATP) | Glutamine Amidotransferase (GATase) | Guanosine Monophosphate (GMP) | |
| L-Glutamine | Adenosine Monophosphate (AMP) | ||
| Water | Pyrophosphate | ||
| L-Glutamic acid |
Ammonia Channeling Mechanism
A hallmark of GMP synthetase and other glutamine amidotransferases is the mechanism of ammonia channeling. nih.govjncasr.ac.in The two active sites—GATase and ATPPase—are spatially separated within the enzyme structure. nih.govnih.gov Instead of being released into the surrounding cellular environment, the ammonia generated from glutamine hydrolysis at the GATase site is transferred through an internal molecular tunnel to the ATPPase site. nih.govbiorxiv.org
This channeling is critical for several reasons:
It prevents the protonation of ammonia (NH₃) to the ammonium (B1175870) ion (NH₄⁺) at physiological pH, which would render it non-nucleophilic and unusable for the synthesis of GMP. biorxiv.org
It protects the highly reactive adenyl-XMP intermediate from premature hydrolysis by water.
It increases the local concentration of ammonia at the ATPPase active site, enhancing the efficiency of the amination reaction.
Experimental evidence from pH-dependent kinetic studies and ¹⁵N-edited proton NMR spectroscopy has confirmed that the ammonia produced by the GATase domain is not in equilibrium with the external medium, establishing the existence of this intramolecular tunnel. nih.gov Even in enzymes where the interaction between the catalytic subunits is transient, such as the GMPS from Methanocaldococcus jannaschii, biochemical experiments provide unequivocal evidence for ammonia tunneling, with the subunit complex having a lifetime of less than or equal to 0.5 seconds. biorxiv.orgnih.gov
Allosteric Activation and Subunit Interactions
The catalytic activities of the two distinct domains of GMP synthetase are tightly coordinated through allosteric regulation to ensure the efficient coupling of glutamine hydrolysis and GMP formation. ebi.ac.ukjncasr.ac.in The GATase domain, when isolated, is typically inactive or exhibits very low levels of glutaminase (B10826351) activity. nih.govbiorxiv.orgebi.ac.uk Its activation is dependent on communication from the ATPPase domain.
The binding of the substrates ATP and XMP to the ATPPase domain induces a conformational change in the enzyme that is transmitted to the GATase domain. nih.govbiorxiv.org This structural change allosterically activates the GATase domain, stimulating the binding and hydrolysis of glutamine. nih.govbiorxiv.org This regulatory mechanism ensures that glutamine is not wastefully consumed unless the ATPPase domain is primed with its substrates and ready to utilize the resulting ammonia. biorxiv.orgebi.ac.uk
The structural organization of GMPS varies among different organisms:
Two-Domain Type : In bacteria and eukaryotes, GMPS is typically a single polypeptide chain composed of an N-terminal GATase domain and a C-terminal ATPPase domain. nih.govbiorxiv.org
Two-Subunit Type : In many archaea, the GATase and ATPPase units are independent proteins encoded by separate genes that associate to form a functional complex. nih.govbiorxiv.org
In two-subunit enzymes, the interaction between the GATase and ATPPase subunits can be transient and is often stabilized by the presence of the ATPPase substrates. biorxiv.orgnih.gov This substrate-induced association is a key step in the allosteric activation of the GATase subunit. biorxiv.org
| GMPS Type | Organism Class | Structure | Activation Mechanism |
| Two-Domain | Bacteria, Eukaryotes | Single polypeptide chain with GATase and ATPPase domains. | Intramolecular allosteric signaling upon substrate binding to the ATPPase domain. |
| Two-Subunit | Archaea | Two separate proteins (GATase and ATPPase) that form a complex. | Substrate-induced association of subunits, leading to allosteric activation of the GATase subunit. |
Xanthosine Monophosphate Phosphatase (XMPP)
Identification and Functional Characterization
Separate from the GMP synthesis pathway, Xanthosine monophosphate can be directed towards catabolism by the action of a specific phosphatase. A highly specific Xanthosine Monophosphate Phosphatase (XMPP) has been identified and characterized in the plant Arabidopsis thaliana. uni-hannover.denih.gov This enzyme is conserved across vascular plants. uni-hannover.denih.gov
Functionally, XMPP catalyzes the dephosphorylation of XMP to produce xanthosine and inorganic phosphate (B84403). researchgate.net In tropical legumes, this enzyme has been shown to be involved in the biosynthesis of ureides, which are nitrogen-rich compounds used for nitrogen transport. uni-hannover.deuni-hannover.de In Arabidopsis, XMPP plays a significant role under specific physiological conditions, including dark-induced carbon starvation and plant defense responses, suggesting its expression is tightly controlled. uni-hannover.deuni-hannover.de
Substrate Specificity and Catalytic Site Analysis
Xanthosine Monophosphate Phosphatase exhibits an exceptionally high degree of substrate specificity for XMP. uni-hannover.denih.gov This specificity is crucial for its role in regulating the flux of XMP into the catabolic pathway, especially given the very small in vivo pool of this metabolite. uni-hannover.denih.gov
The crystal structure of Arabidopsis thaliana XMPP (PDB ID: 7EF7) has provided a rationale for its high specificity. uni-hannover.deresearchgate.netrcsb.org The analysis reveals key features of its catalytic site:
Phosphate Binding : The phosphate moiety of XMP interacts with highly conserved residues typical of the HAD superfamily. researchgate.net
Xanthine (B1682287) Recognition : The xanthine base is recognized through a network of interactions within a specific binding pocket. Unlike some enzymes that use direct hydrogen bonds for nucleobase recognition, XMPP relies significantly on water-mediated hydrogen bonds to bind the xanthine ring. researchgate.net
Ribose Binding : The ribose moiety also forms specific interactions with residues in the active site. researchgate.net
Mutational analysis of the active site residues has confirmed their importance in substrate binding and catalysis. For instance, replacing the putative catalytic aspartate residue with alanine results in an inactive enzyme that can still bind XMP, allowing for the crystallization of the enzyme-substrate complex. researchgate.net
| Feature | Description | Key Residues/Interactions |
| Enzyme Family | Haloacid Dehalogenase (HAD) Superfamily | Contains a conserved core domain. |
| Phosphate Binding | Interacts with conserved HAD superfamily residues. | Asp14, Thr111, Asn112, Lys159, Asn188. researchgate.net |
| Ribose Binding | Specific interactions with the ribose hydroxyl groups. | Residues within 4.0 Å of the ribose moiety. researchgate.net |
| Xanthine Binding | Primarily through water-mediated hydrogen bonds in a spacious pocket. | Green-labeled residues in structural diagrams (PDB: 7EF7). researchgate.net |
Role in Initiating Cytosolic Purine Nucleotide Catabolism
In plants, the metabolic fate of XMP is a critical branch point. It can either be aminated to GMP for anabolic purposes or dephosphorylated to xanthosine to enter a catabolic pathway. uni-hannover.denih.gov The discovery of XMPP has elucidated a key step in purine nucleotide breakdown.
The dephosphorylation of XMP by XMPP is now understood to be the irreversible entry reaction for adenylate-derived nucleotides into the cytosolic purine catabolism pathway. uni-hannover.denih.gov This pathway is distinct from the breakdown of guanine nucleotides. Guanylates are channeled into catabolism through the action of a separate, as-yet-unidentified GMP phosphatase and a guanosine deaminase. uni-hannover.denih.gov By controlling the initial dephosphorylation step, XMPP plays a vital role in maintaining purine nucleotide homeostasis within the cell. uni-hannover.denih.gov
Other Associated Enzymes and Their Interplay with this compound
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) is a key enzyme in the purine salvage pathway, which recycles purine bases from the degradation of DNA and RNA. rcsb.org It catalyzes the conversion of hypoxanthine (B114508) and guanine to their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. wikipedia.org
While the primary substrates for human HGPRT are hypoxanthine and guanine, the enzyme's interaction with xanthine and its corresponding nucleotide, XMP, exhibits species-specific differences. The human HGPRT (hHGPRT) does not effectively bind or catalyze the phosphoribosylation of xanthine to form XMP. nih.gov In contrast, the HGPRT from the malaria parasite Plasmodium falciparum (PfHGPRT) can utilize xanthine as a substrate, highlighting a key difference in the purine salvage pathways between humans and this pathogen. nih.gov Studies using ultraviolet resonance Raman spectroscopy have shown that while PfHGPRT can bind and perturb the pKa of XMP, hHGPRT does not bind XMP. nih.gov This distinction is a significant area of research for the development of selective inhibitors against the parasite's enzyme.
Deficiency in HGPRT activity in humans leads to Lesch-Nyhan syndrome, a rare genetic disorder characterized by the overproduction of uric acid and severe neurological problems. rcsb.orgyoutube.com In such cases, the purine bases that would normally be salvaged are instead shunted into the degradative pathway, increasing the flux towards xanthine and uric acid.
Xanthine Oxidoreductase (XOR) and Xanthine Dehydrogenase (XDH)
Xanthine Oxidoreductase (XOR) is a complex molybdo-flavoenzyme that plays a central role in the catabolism of purines. nih.gov It exists in two interconvertible forms: Xanthine Dehydrogenase (XDH) and Xanthine Oxidase (XO). ebi.ac.uk Both forms of the enzyme catalyze the final two steps of purine degradation: the oxidation of hypoxanthine to xanthine, and the subsequent oxidation of xanthine to uric acid. nih.govuniprot.orgunibo.it
XDH preferentially uses NAD+ as an electron acceptor, while XO uses molecular oxygen, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. nih.govebi.ac.uk The conversion of XDH to XO can be triggered by various physiological and pathological conditions. The activity of XOR is highly regulated at both transcriptional and post-translational levels. nih.gov
Guanosine Deaminase (GSDA)
Guanosine Deaminase (GSDA) is an enzyme that catalyzes the deamination of guanosine to form xanthosine. nih.govnih.gov This enzyme is particularly significant in the purine catabolism pathway of some organisms, such as the plant Arabidopsis thaliana. nih.gov
In these organisms, metabolic studies have revealed that xanthosine is generated almost exclusively through the deamination of guanosine by GSDA. nih.gov This finding is crucial as it indicates that the dephosphorylation of XMP is not a significant in vivo source of xanthosine in these species. nih.govnih.gov This positions GSDA as a key gatekeeper for the entry of guanosine into the purine degradation pathway, ultimately leading to xanthine. The subsequent steps involve the hydrolysis of xanthosine to xanthine. This plant-specific metabolic route highlights a different strategy for purine catabolism compared to animals and microorganisms, which typically employ guanine deaminase to convert guanine directly to xanthine. nih.govresearchgate.net The cytosolic localization of GSDA, along with nucleoside hydrolases, suggests a primarily cytosolic pathway for GMP catabolism to xanthine via guanosine and xanthosine in these plants. nih.gov
Nucleoside Hydrolases (NSH)
Nucleoside Hydrolases (NSHs) are enzymes that cleave the N-glycosidic bond of nucleosides, releasing the purine or pyrimidine base and ribose. nih.gov In the context of XMP metabolism, NSHs act on xanthosine, the dephosphorylated form of XMP.
In plants like Arabidopsis, a cytosolic enzyme, Nucleoside Hydrolase 1 (NSH1), is essential for the hydrolysis of xanthosine to xanthine and ribose. nih.gov Research has shown that NSH1 can form a heterocomplex with another nucleoside hydrolase, NSH2. This complex exhibits a significantly higher catalytic efficiency for xanthosine hydrolysis compared to NSH1 alone. nih.govnih.gov This indicates a sophisticated regulatory mechanism for controlling the flux of purine nucleosides through the catabolic pathway. The activity of these hydrolases is a critical step that follows the generation of xanthosine, either from the deamination of guanosine by GSDA or potentially from the dephosphorylation of XMP in organisms where that pathway is active. nih.gov
Table 1: Summary of Associated Enzymes and Their Interplay with this compound Metabolism
| Enzyme | Abbreviation | Function | Interplay with XMP Metabolism |
| Hypoxanthine-Guanine Phosphoribosyltransferase | HGPRT | Catalyzes the salvage of hypoxanthine and guanine to IMP and GMP. | Indirect. Does not directly metabolize XMP in humans, but its activity influences the overall purine pool. PfHGPRT can utilize xanthine, forming XMP. |
| Xanthine Oxidoreductase/Dehydrogenase | XOR/XDH | Catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. | Indirect. Regulates the final steps of purine degradation, influencing the metabolic flux away from the salvage and de novo pathways where XMP is an intermediate. |
| Guanosine Deaminase | GSDA | Catalyzes the deamination of guanosine to xanthosine. | Indirect. In some organisms like Arabidopsis, it is the primary source of xanthosine, effectively bypassing the dephosphorylation of XMP as a major route to this nucleoside. |
| Nucleoside Hydrolases | NSH | Catalyze the hydrolysis of nucleosides to their respective bases and ribose. | Acts on xanthosine, the dephosphorylated product of XMP, to produce xanthine, channeling it towards degradation. |
Transcriptional and Post-Translational Regulation of this compound Enzymes
The enzymes involved in the metabolism of Xanthosine monophosphate (XMP) are subject to intricate regulatory mechanisms at both the transcriptional and post-translational levels to ensure that the cellular pools of purine nucleotides are maintained in balance with metabolic demands.
Transcriptional Regulation:
The expression of genes encoding enzymes in the purine biosynthetic pathway, including IMP dehydrogenase (IMPDH), which synthesizes XMP from IMP, is often coordinated and responsive to the cellular state. For instance, some enzymes of nucleotide biosynthesis have been found to also function as transcriptional regulators. researchgate.net This dual function allows for a direct link between metabolic status and gene expression. In some contexts, IMPDH itself can act as a sequence-specific DNA-binding transcriptional repressor. researchgate.net This autoregulatory loop provides a mechanism to control its own expression and, consequently, the rate of XMP synthesis in response to cellular stress or changes in nucleotide pools.
Post-Translational Regulation:
Post-translational modifications (PTMs) provide a rapid and reversible mechanism to modulate enzyme activity, localization, and stability. libretexts.org Enzymes in the purine pathway, including those acting on XMP, are known to be regulated by various PTMs.
A key example is the regulation of IMPDH. Inosine-5´-monophosphate dehydrogenase 1 (IMPDH1), the rate-limiting enzyme in de novo GTP synthesis for which XMP is the direct product, is subject to phosphorylation. nih.gov Studies in the retina have revealed a light-dependent phosphorylation of IMPDH1. This modification desensitizes the enzyme to allosteric inhibition by GDP/GTP, thereby increasing the rate of GTP synthesis to meet the high demand of photoreceptor cells. nih.gov
Furthermore, the activity of enzymes in the de novo purine biosynthesis pathway can be influenced by their oligomeric state and interactions with other proteins, which can be modulated by PTMs. nih.gov For instance, the stability of some purine biosynthetic enzymes is regulated by their interaction with heat shock protein 90 (HSP90), and inhibition of HSP90 can lead to their degradation. nih.gov These regulatory mechanisms ensure that the energy-intensive process of purine synthesis is tightly controlled and responsive to the cell's immediate needs. nih.gov
Genetic and Molecular Biological Investigations of Xanthosine Monophosphate
Analysis of Auxotrophic Mutants in Xanthosine-monophosphate Pathways
Auxotrophic mutants, organisms unable to synthesize a particular organic compound required for their growth, have been instrumental in dissecting metabolic pathways. In the context of XMP, such mutants have been used to increase production and understand the consequences of metabolic disruption.
In one key study, researchers utilized a coryneform bacterium to demonstrate the accumulation of intact 5'-nucleotides. e3s-conferences.org By introducing specific genetic blocks, they could manipulate the purine (B94841) biosynthesis pathway. While adenineless mutants accumulated Inosine-5'-monophosphate (IMP), the induction of a guanine (B1146940) requirement in these adenineless strains resulted in the significant production of Xanthosine-5'-monophosphate, achieving yields of 3 to 4 grams per liter. e3s-conferences.org This work not only highlighted a method for the microbial production of XMP but also confirmed the metabolic relationship between adenine (B156593), guanine, and xanthosine (B1684192) pathways. e3s-conferences.org
Further research using mutants of E. coli and S. cerevisiae has shown that defects in purine metabolism can lead to the significant incorporation of deaminated nucleobases, such as xanthine (B1682287), into both DNA and RNA. nih.gov These studies, which quantify the levels of these aberrant bases, reveal the critical nodes in the purine metabolic network that, when broken, impact genetic integrity and RNA function. nih.gov This provides a mechanistic basis for understanding the pathophysiology of human inborn errors of purine metabolism. researchgate.net
| Mutant Organism | Genetic Modification | Outcome | Reference |
| Coryneform bacterium | Adenine auxotroph with induced guanine requirement | Accumulation of Xanthosine-5'-monophosphate (3-4 g/L) | e3s-conferences.org |
| E. coli | Mutations in purine nucleotide metabolism | Increased incorporation of xanthine into DNA and RNA | nih.gov |
| S. cerevisiae | Mutations in purine nucleotide metabolism | Increased incorporation of xanthine into DNA and RNA | nih.gov |
CRISPR-Cas9 Applications in Elucidating this compound Metabolism
The advent of CRISPR-Cas9 gene-editing technology has revolutionized the study of metabolic pathways by allowing for precise gene knockout, knockdown, or activation. portlandpress.comnih.gov While a nascent area of research for XMP specifically, its application to the broader purine synthesis pathway provides a clear blueprint for future investigations.
CRISPR-Cas9 has been successfully used to create knockout cell lines for key enzymes in purine metabolism. For instance, researchers have used CRISPR-Cas9 to mediate the knockout of IMPDH1 in small cell lung cancer cells and GART (a de novo purine synthesis enzyme) in HeLa cells. nih.govgenscript.com Such studies allow for the precise elucidation of a single enzyme's role and the resulting metabolic consequences, such as the accumulation of intermediates like XMP or its precursor, IMP. nih.govgenscript.com In one study, creating a null mutant for the ATIC enzyme via CRISPR-Cas9 in HeLa cells led to the accumulation of ZMP, an AMP mimetic, providing a powerful model for studying the effects of de novo purine synthesis inactivation. nih.gov
Furthermore, the technology enables the systematic investigation of genes involved in the pathway. Guide RNAs have been designed to specifically target human IMPDH2, the rate-limiting enzyme in GMP synthesis from IMP, for genome editing or transcriptional activation. nih.gov This allows for studying the effects of upregulating or downregulating the enzyme that produces XMP. By using modified systems like CRISPR nickase, which introduces single-strand breaks, these genetic modifications can be achieved with minimal off-target effects, ensuring high specificity. researchgate.net These approaches are foundational for creating cellular and animal models to dissect the role of XMP metabolism in both normal physiology and diseases like cancer. genscript.comnih.gov
Gene Expression Profiling of this compound Related Enzymes
Gene expression profiling provides a snapshot of the transcriptional activity of genes encoding for specific enzymes, offering insights into how metabolic pathways are regulated under various conditions. Studies focusing on IMP dehydrogenase (IMPDH) and GMP synthase (GMPS), the enzymes that produce and consume XMP respectively, have revealed their dynamic regulation in different organisms and disease states.
In cancer research, expression analysis has shown that IMPDH is frequently upregulated in malignant cells to meet the high demand for guanine nucleotides required for proliferation. frontiersin.orgplos.org Pan-cancer analysis using data from The Cancer Genome Atlas (TCGA) revealed that high expression of IMPDH1 is a feature of numerous tumors—including liver, bladder, and kidney cancers—and often correlates with a poor prognosis. frontiersin.org Similarly, gene expression profiling of small cell lung cancer identified a subtype with low ASCL1 expression that exhibited elevated expression of IMPDH1 and IMPDH2. genscript.com In cervical cancer, analysis of microarray data from the Oncomine database, confirmed by immunohistochemistry, showed that GMPS expression was significantly higher in cancer tissues compared to normal tissues. e3s-conferences.org
In plant biology, tissue-specific expression has been observed. In tobacco (Nicotiana tabacum), GMP synthase gene expression is highest in the leaf and moderate in the root, stem, and flower, suggesting that GMP biosynthesis from XMP is most active in the leaves. e3s-conferences.orgaacrjournals.org These profiling studies, utilizing techniques from quantitative RT-PCR to genome-wide microarrays, are crucial for identifying the regulatory patterns governing the flow of metabolites through the XMP node. genscript.come3s-conferences.orgresearchgate.net
| Enzyme | Organism/Context | Key Findings | Techniques Used | Reference |
| IMPDH1/IMPDH2 | Small Cell Lung Cancer | Upregulated in ASCL1Low subtype. | Gene Expression Profiling, Metabolomics | genscript.com |
| IMPDH1 | Pan-Cancer | Highly expressed in multiple cancers (LIHC, BLCA, KIRC, etc.), correlating with poor prognosis. | TCGA, GEPIA2, qRT-PCR, IHC | frontiersin.org |
| GMP Synthase | Tobacco (N. tabacum) | Highest expression in leaf tissue, moderate in root, stem, and flower. | RACE, qRT-PCR | e3s-conferences.orgaacrjournals.org |
| GMP Synthase | Cervical Cancer | Significantly higher mRNA and protein expression in cancer tissue vs. normal tissue. | Oncomine Database, IHC | e3s-conferences.org |
This compound in Nucleic Acid Research
The presence of xanthosine, the nucleoside form of XMP, in RNA has significant implications for the stability, structure, and function of nucleic acids. Research in this area explores how this modified base arises and what its biophysical consequences are.
The genetic code relies on the precise reading of nucleotide triplets (codons) during protein synthesis. The incorporation of non-standard bases like xanthosine can disrupt this process. Xanthosine arises in RNA primarily through the deamination of guanosine (B1672433), a form of nucleic acid damage. genscript.comaacrjournals.org Defects in purine metabolism that lead to an accumulation of XMP can also increase the likelihood of xanthosine being incorporated into RNA. nih.govresearchgate.net
Once present, xanthosine's ambiguous base-pairing properties can interfere with the fidelity of genetic information transfer. Primer extension assays have demonstrated that reverse transcriptase enzymes, crucial tools in molecular biology and the replication of retroviruses, read xanthosine as either guanine (G) or adenine (A). This ambiguity means that a single modification can lead to two different interpretations of the genetic sequence, potentially resulting in altered or non-functional proteins. The incorporation of xanthine and its relatives into mRNA could be viewed as a form of pathological, unregulated RNA editing, which may have consequences for gene expression and cellular function. nih.gov
The incorporation of xanthosine into RNA can occur pathologically or be induced synthetically for research. Defects in purine nucleotide metabolism have been shown to cause substantial incorporation of xanthine and its corresponding nucleoside into both DNA and RNA in model organisms. nih.govresearchgate.net This provides a direct link between metabolic disorders and the corruption of genetic material.
Scientifically, the need to understand the consequences of this modification has driven the development of methods for the chemical solid-phase synthesis of xanthosine-modified RNA. genscript.comaacrjournals.org By creating RNA oligonucleotides with xanthosine at specific positions, researchers can conduct controlled studies to dissect its effects. researchgate.net These synthetic approaches have been crucial for the detailed biophysical characterization of xanthosine-containing RNA, as naturally occurring levels are typically low and difficult to isolate for study. genscript.comaacrjournals.org
A comprehensive biophysical analysis of xanthosine-modified RNA has revealed its profound impact on RNA structure and stability. genscript.com Using techniques such as UV-spectroscopic melting experiments, NMR spectroscopy, and X-ray crystallography, scientists have elucidated the specific structural consequences of replacing a standard guanosine with a xanthosine. genscript.comnih.gov
Thermodynamic studies show that the presence of a xanthosine base reduces the stability of an RNA duplex, with a base pairing strength similar to that of a G-U wobble pair. genscript.com Structural studies have provided a more detailed picture. X-ray crystallography and NMR spectroscopy demonstrate that xanthosine can form distinct wobble base pairs with uridine (B1682114) (U), where the exact geometry depends on the surrounding sequence context. genscript.comnih.gov Its pairing with cytidine (B196190) (C) is more complex, capable of forming either a wobble geometry, which involves a protonated cytosine, or a Watson-Crick-like arrangement. genscript.com The stability of the X-C pair is notably pH-dependent, linked to the protonation state of both the xanthine and cytosine bases. researchgate.net These flexible and context-dependent pairing properties underlie the ambiguity observed during reverse transcription and highlight how a single deamination event can introduce significant structural and functional variability into an RNA molecule.
| Property | Finding | Technique(s) | Reference |
| Thermodynamic Stability | Base pairing strength is reduced to a level similar to a G•U replacement. | UV-spectroscopic melting experiments | genscript.com |
| Pairing with Uridine (U) | Forms distinct wobble geometries depending on the sequence context. | NMR Spectroscopy, X-ray Crystallography | genscript.comnih.gov |
| Pairing with Cytidine (C) | Can form either a wobble geometry (with protonated C) or a Watson-Crick-like arrangement. Pairing modes have comparable stability. | NMR Spectroscopy, X-ray Crystallography | genscript.comnih.gov |
| pH Dependence | Stability of the X-C base pair is strongly dependent on pH. | UV-spectroscopic melting experiments | researchgate.net |
| Recognition by Enzymes | Preferentially read as G or A by reverse transcriptase enzymes, with the ratio depending on the enzyme type. | Primer Extension Assays, PCR-based Sequencing |
Implications of Purine Nucleotide Metabolic Defects on Nucleic Acid Integrity
The integrity of nucleic acids, DNA and RNA, is paramount for the faithful storage and expression of genetic information. This integrity is intrinsically linked to the fidelity of the nucleotide pool, which provides the building blocks for nucleic acid synthesis. Defects in purine nucleotide metabolism can disrupt the delicate balance of this pool, leading to the incorporation of non-canonical and mutagenic bases into DNA and RNA, thereby compromising their integrity.
Purine metabolism is a complex network of pathways responsible for the synthesis, degradation, and recycling of purine nucleotides. mhmedical.commsdmanuals.com Xanthosine monophosphate (XMP) is a key intermediate in the de novo synthesis of guanine nucleotides. ontosight.aiwikipedia.orgcaymanchem.com It is formed from inosine (B1671953) monophosphate (IMP) by the enzyme IMP dehydrogenase (IMPDH) and is subsequently converted to guanosine monophosphate (GMP) by GMP synthetase. wikipedia.orgnih.gov Disruptions at critical junctures in this pathway can have profound consequences for the stability of the genome and transcriptome.
Studies utilizing model organisms such as Escherichia coli and Saccharomyces cerevisiae with defined mutations in purine metabolism have provided direct evidence for the impact of these defects. For instance, cells with mutations in the genes responsible for converting IMP to either XMP or adenosine (B11128) monophosphate (AMP) exhibit a substantial increase in the incorporation of hypoxanthine (B114508) into both DNA and RNA. nih.govresearchgate.netnih.gov Specifically, mutations in guaB (IMP dehydrogenase) and purA (adenylosuccinate synthetase) lead to a significant rise in hypoxanthine levels within the nucleic acids of these organisms. nih.gov
Conversely, modest increases in xanthine levels have been observed, primarily in the RNA of E. coli strains lacking both purA and the enzyme that converts XMP to GMP (guaA - GMP synthetase). nih.govresearchgate.netnih.gov These findings underscore the critical role of a balanced purine nucleotide pool in preventing the corruption of genetic material. The accumulation and subsequent incorporation of these aberrant bases can be considered a distinct mechanism of nucleic acid damage, separate from other sources like hydrolysis or nitrosative stress. nih.govresearchgate.net
The cellular machinery does possess repair mechanisms to counteract the incorporation of non-canonical bases. In E. coli, for example, enzymes like endonuclease V are responsible for excising hypoxanthine from DNA. nih.gov However, when the metabolic imbalance is severe, these repair systems may be overwhelmed, leading to persistent and potentially pathogenic alterations in the genetic material. These findings suggest a mechanistic basis for the pathophysiology observed in human inborn errors of purine metabolism, where such defects can increase the burden of mutagenic deaminated nucleobases. nih.govresearchgate.net
Detailed Research Findings
The following table summarizes the findings from studies on E. coli with defects in purine metabolism, illustrating the impact on hypoxanthine incorporation into nucleic acids.
| E. coli Gene Defect | Enzyme Function | Effect on Hypoxanthine Levels in DNA/RNA |
| purA | Adenylosuccinate synthetase (converts IMP to adenylosuccinate) | 2- to 7-fold increase in inosine (hypoxanthine ribonucleoside) and smaller increases in deoxyinosine. nih.gov |
| guaB | IMP dehydrogenase (converts IMP to XMP) | 2- to 7-fold increase in inosine and smaller increases in deoxyinosine. nih.gov |
| rdgB | dITP/XTP pyrophosphohydrolase (removes dITP/ITP from nucleotide pool) | Up to 600-fold increase in hypoxanthine in both DNA and RNA when combined with defects in IMP conversion. nih.govresearchgate.netnih.gov |
Advanced Methodologies and Techniques for Xanthosine Monophosphate Research
Spectroscopic Characterization of Xanthosine-monophosphate Dynamics
Spectroscopic techniques are fundamental to understanding the behavior of XMP at a molecular level, particularly its response to energy absorption and its structural characteristics within larger biological molecules.
Femtosecond Time-Resolved Fluorescence Spectroscopy
Femtosecond time-resolved fluorescence spectroscopy is a powerful tool for investigating the ultrafast excited-state dynamics of molecules like XMP. This technique provides critical insights into the photostability of nucleic acid building blocks. acs.org Research employing fluorescence up-conversion with femtosecond time resolution has revealed that XMP, whether in its neutral (XMP) or deprotonated (XMP⁻) state, exhibits extremely rapid energy dissipation. acs.orgnih.gov
Following photoexcitation, the predominant relaxation pathway for XMP involves a return to the electronic ground state within approximately one picosecond (τ ≈ 1 ps). acs.orgnih.gov This ultrafast, non-radiative decay is crucial for preventing photochemical damage. The fluorescence decays are observed to be non-exponential, a characteristic shared with other xanthine (B1682287) derivatives. nih.gov This rapid deactivation is largely independent of the specific excitation wavelength used, suggesting a highly efficient and robust relaxation mechanism. acs.org The mechanism is thought to involve an out-of-plane deformation of the five-membered ring of the purine (B94841) structure, a distinct pathway compared to canonical bases like adenine (B156593) and guanine (B1146940). acs.orgnih.gov
Transient Absorption Spectroscopy for Excited-State Dynamics
Transient absorption spectroscopy complements fluorescence studies by probing the excited-state dynamics over a broad spectral range. This method has been used in conjunction with fluorescence up-conversion to build a comprehensive picture of XMP's photophysics. acs.org By exciting the sample with a pump pulse and monitoring the change in absorption with a delayed probe pulse, researchers can track the populations of transient species.
For XMP, transient absorption measurements have confirmed the findings from fluorescence spectroscopy, showing similar dynamics for both neutral and deprotonated forms. acs.org These studies, conducted at various pump wavelengths (from 243 nm to 278 nm), help to characterize the different electronic states (S₁, S₂, etc.) and their subsequent relaxation pathways. acs.org The data reinforces the model of a sub-picosecond return to the ground state, highlighting an efficient mechanism for dissipating potentially harmful excess electronic energy. acs.orgnih.gov This technique is essential for understanding the complete relaxation cascade following UV absorption.
| Technique | XMP State | Key Finding | Characteristic Time Scale | Reference |
|---|---|---|---|---|
| Femtosecond Time-Resolved Fluorescence | Neutral (XMP) & Deprotonated (XMP⁻) | Ultrafast relaxation to ground state | ~1 ps | acs.orgnih.gov |
| Transient Absorption Spectroscopy | Neutral (XMP) & Deprotonated (XMP⁻) | Confirmation of rapid deactivation pathway | Sub-picosecond | acs.org |
Nuclear Magnetic Resonance (NMR) Studies on Xanthosine-modified RNA
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of nucleic acids in solution. When guanosine (B1672433) in RNA is deaminated, it forms xanthosine (B1684192), and understanding the structural consequences of this modification is crucial. nih.govohsu.edu NMR studies on RNA duplexes containing xanthosine have provided detailed insights into its base-pairing behavior. nih.govresearchgate.netresearchgate.net
Research has shown that xanthosine can form distinct "wobble" base pairs with uridine (B1682114), and the specific geometry depends on the surrounding sequence context. nih.govresearchgate.net In contrast, when paired with cytidine (B196190), xanthosine can adopt either a wobble geometry, which involves a protonated cytosine, or a more standard Watson-Crick-like arrangement. nih.govresearchgate.net This indicates that the different pairing modes have comparable stability, with low energy barriers for switching between them. nih.gov These findings, which reveal a reduction in base-pairing strength to a level similar to a G-U mismatch, are critical for understanding how G-to-X deamination affects RNA structure, stability, and recognition by enzymes like reverse transcriptases. nih.govresearchgate.net
Resonance Raman Spectroscopy for Conformational Analysis
Resonance Raman (RR) spectroscopy is a technique that can provide detailed information about the vibrational modes of a molecule, which are sensitive to its conformation and environment. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the target molecule, the Raman signals of specific parts of the molecule can be selectively enhanced. acs.org
While RR spectroscopy has been extensively used to study the conformational states of proteins and nucleic acids, specific studies focusing solely on the conformational analysis of isolated xanthosine monophosphate are not widely reported in the surveyed literature. nih.govnih.gov However, the principles of the technique and its application to other nucleotides suggest its potential utility. acs.org For instance, RR studies on other purine nucleotides like dGMP have identified vibrational bands corresponding to the in-plane modes of the purine ring, with enhancement patterns that change with the excitation wavelength. acs.org Such an approach could theoretically be applied to XMP to probe the structure of its purine ring system and how it changes in different environments or upon binding to enzymes. Studies on xanthine have used Raman spectroscopy to analyze its structure in solid and solution phases, identifying characteristic ring breathing modes. acs.org This foundational work could inform future RR studies aimed at the detailed conformational analysis of XMP.
Advanced Chromatographic and Mass Spectrometric Approaches
The combination of liquid chromatography (LC) with mass spectrometry (MS) provides a highly sensitive and specific platform for the analysis of metabolites like XMP in complex biological samples.
LC-MS-based Metabolite Analysis in this compound Pathways
LC-MS-based methods are central to metabolomics and the study of biochemical pathways involving XMP. nih.gov These techniques are used to quantify XMP levels as a measure of enzyme activity and to trace its flow through metabolic networks. arxiv.org
One key application is in the pharmacodynamic monitoring of immunosuppressive drugs like mycophenolate mofetil (MMF). arxiv.org The active metabolite of MMF inhibits inosine-5'-monophosphate dehydrogenase (IMPDH), the enzyme that converts inosine (B1671953) monophosphate (IMP) to XMP. arxiv.org A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to quantify XMP produced in peripheral blood mononuclear cell lysates. arxiv.org This assay demonstrates excellent accuracy (93-116%) and reproducibility (CV < 7.5%), making it a valuable tool for monitoring IMPDH activity and optimizing drug therapy. arxiv.org
Furthermore, LC-MS analysis has been crucial in elucidating purine catabolism pathways in plants. In Arabidopsis thaliana, studies combining genetic mutations with metabolite profiling have shown that purine nucleotide breakdown converges on the production of xanthosine, which is likely derived from both guanosine deamination and the dephosphorylation of XMP. The use of LC-MS allowed researchers to measure the accumulation of xanthosine in various mutant lines, providing in vivo evidence for the metabolic flux through the XMP-to-xanthosine route.
| Application Area | Technique | Key Finding/Performance Metric | Reference |
|---|---|---|---|
| Pharmacodynamic Monitoring (IMPDH activity) | LC-MS/MS | High sensitivity, accuracy (93-116%), and reproducibility (CV < 7.5%) for XMP quantification. | arxiv.org |
| Plant Metabolomics (Purine catabolism) | LC-MS | Demonstrated that xanthosine, likely derived from XMP, is a major intermediate in purine breakdown in Arabidopsis. |
Cross-linking Mass Spectrometry for Enzyme Complex Elucidation
Cross-linking Mass Spectrometry (XL-MS) is a powerful technique used to gain structural insights into protein conformations and protein-protein interactions within their native context. acs.orgresearchgate.net This method provides distance constraints by covalently linking amino acids that are in close proximity, which helps in mapping the topology of protein complexes. acs.orgnih.gov
The general workflow for XL-MS involves several key steps. researchgate.net First, a protein complex, such as the multi-subunit enzymes involved in purine metabolism, is treated with a chemical cross-linking reagent. nih.gov These reagents have spacer arms of a defined length and reactive groups that typically target specific amino acid side chains, like the amine groups of lysine (B10760008) residues. acs.org The cross-linking reaction will only occur if the target functional groups are close enough to be bridged by the reagent. acs.org
Following the cross-linking reaction, the protein complex is enzymatically digested, usually with trypsin, to produce a mixture of peptides. nih.govyoutube.com This mixture contains un-cross-linked (linear) peptides and a smaller population of cross-linked peptides (inter-peptide or intra-peptide). youtube.com The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org Specialized software is used to identify the cross-linked peptides from the complex mass spectra, revealing which amino acid residues are spatially near each other in the protein's three-dimensional structure. researchgate.net This information is crucial for understanding the architecture of large enzyme assemblies, such as IMP dehydrogenase, which catalyzes the formation of XMP.
| XL-MS Workflow Step | Description | Primary Goal |
| Cross-linking Reaction | Incubation of the purified protein complex with a chemical cross-linking reagent (e.g., DSS, DSSO). nih.govyoutube.com | To create covalent bonds between spatially proximal amino acid residues. |
| Enzymatic Digestion | The cross-linked complex is digested with a protease (e.g., trypsin). nih.gov | To break the protein down into smaller, analyzable peptides. |
| Enrichment (Optional) | Cross-linked peptides are often enriched using techniques like size-exclusion or cation-exchange chromatography. youtube.com | To increase the concentration of cross-linked peptides relative to the more abundant linear peptides. |
| LC-MS/MS Analysis | The peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. acs.org | To determine the mass of the cross-linked peptide pairs. |
| Data Analysis | Specialized software identifies the cross-linked peptides and the specific residues involved. researchgate.net | To generate distance constraints that can be used to model the protein complex's topology. |
This table outlines the typical steps involved in a cross-linking mass spectrometry experiment aimed at studying protein complex architecture.
High-Performance Liquid Chromatography (HPLC) for Pathway Intermediates
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of purine pathway intermediates, including XMP. mdpi.com This method is essential for studying metabolic flux and understanding how the concentrations of key metabolites change in response to cellular conditions or therapeutic interventions.
HPLC methods, often coupled with mass spectrometry (LC-MS), provide the sensitivity and specificity needed to measure low-concentration intermediates in complex biological samples like cell lysates or urine. nih.govsigmaaldrich.cn The separation is typically achieved using reversed-phase chromatography, for instance, on a C18 column. researchgate.net A mobile phase, such as ammonium (B1175870) formate (B1220265) buffer with a small amount of an organic modifier like methanol, is used to elute the different purine compounds from the column at distinct times based on their physicochemical properties. researchgate.net
This technique allows for the simultaneous analysis of multiple key metabolites in the purine pathway. nih.govresearchgate.net For example, a single analytical run can quantify XMP along with its precursor, inosine monophosphate (IMP), and downstream products or related purines like guanosine monophosphate (GMP), hypoxanthine (B114508), and xanthine. researchgate.net The quantitative data obtained from HPLC is critical for diagnosing inherited disorders of purine metabolism and for assessing the metabolic effects of drugs that target this pathway. mdpi.comsigmaaldrich.cn
| Analyte | Typical HPLC Method | Application |
| Xanthosine monophosphate (XMP) | Ion-pairing reversed-phase HPLC-MS/MS nih.gov | Quantification in metabolic studies, analysis of purine auxotrophy in pathogens. nih.gov |
| Hypoxanthine | Reversed-phase HPLC with UV or MS detection mdpi.comresearchgate.net | Monitoring purine degradation, assessing effects of xanthine oxidase inhibitors. mdpi.com |
| Xanthine | Reversed-phase HPLC with UV or MS detection mdpi.comresearchgate.net | Monitoring purine degradation, diagnosing xanthinuria. mdpi.com |
| Guanine | Reversed-phase HPLC with UV or MS detection mdpi.comresearchgate.net | Measuring purine content in various samples. researchgate.net |
| Adenine | Reversed-phase HPLC with UV or MS detection mdpi.comresearchgate.net | Measuring purine content in various samples. researchgate.net |
This table summarizes the application of HPLC for analyzing key intermediates in the purine metabolic pathway.
Structural Biology Techniques Applied to this compound Enzymes
Structural biology provides a high-resolution view of the molecular machinery involved in XMP metabolism, revealing the atomic details of enzyme-substrate interactions and the architecture of large protein assemblies.
X-ray Crystallography of this compound-interacting Proteins
X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic structure of proteins that interact with XMP. This method has provided fundamental insights into the mechanisms of substrate recognition and catalysis.
A prime example is the crystal structure of Arabidopsis thaliana XMP-specific phosphatase (XMPP), which was solved in complex with its substrate, XMP. rcsb.org The analysis revealed the structural basis for the enzyme's high specificity for XMP, which is crucial for its role in channeling adenylate-derived nucleotides into purine catabolism. rcsb.org Such high-resolution structures allow researchers to identify the specific amino acid residues in the active site that form hydrogen bonds and other interactions with the xanthine base, the ribose sugar, and the phosphate (B84403) group of XMP, thereby explaining the enzyme's substrate specificity. rcsb.org
Similarly, the crystallization and structural analysis of related enzymes, such as xanthine dehydrogenase, provide broader context for understanding purine metabolism. nih.gov Xanthine dehydrogenase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, steps that are metabolically linked to the pathways involving XMP. nih.gov
| Protein Structure | Organism | Resolution | Key Finding |
| Xanthosine monophosphate phosphatase (XMPP) with XMP rcsb.org | Arabidopsis thaliana | 1.50 Å | Revealed the structural basis for the enzyme's exceptionally high substrate specificity. rcsb.org |
| Xanthine Dehydrogenase (XDH) nih.gov | Bovine milk | 2.1 Å | Provided the high-resolution structure of a key enzyme in purine degradation. nih.gov |
This table presents examples of XMP-interacting proteins whose structures have been elucidated by X-ray crystallography.
Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme Assemblies
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic protein complexes that are often resistant to crystallization. This is particularly relevant for enzymes like IMP dehydrogenase (IMPDH), which synthesizes XMP and is known to form large filamentous polymers in cells. oup.comnih.gov
Cryo-EM studies on human IMPDH1 and IMPDH2 have revealed how these enzymes assemble into filaments and how this assembly is regulated by ligands. oup.comelifesciences.orgnih.gov Researchers have determined multiple high-resolution structures of IMPDH filaments in the presence of various combinations of substrates (IMP, NAD+) and allosteric effectors (ATP, GTP). oup.comelifesciences.org These structures demonstrate the remarkable conformational plasticity of the enzyme and show that ligand binding directly influences the helical architecture of the filament. oup.com For example, the binding of the substrate IMP and the allosteric activator ATP promotes filament formation, which in turn makes the enzyme less sensitive to feedback inhibition by GTP. nih.govelifesciences.org This provides a structural mechanism for how IMPDH activity is tuned to meet cellular demand for guanine nucleotides, the pathway for which XMP is the first committed intermediate. nih.govelifesciences.org
| IMPDH Structure | Ligand(s) Present | Resolution | Significance |
| Human IMPDH1 Filament oup.com | ATP/IMP/NAD+ | 2.7 - 3.5 Å | Showed that ligand binding determines the helical architecture of the filament. oup.com |
| Human IMPDH1 Filament oup.com | ATP/GTP | 2.7 - 3.5 Å | Elucidated how feedback inhibitors interact with the filamentous form. oup.com |
| Human IMPDH2 Filament elifesciences.org | ATP/IMP/NAD+ | ~3.7 Å | Defined the interactions that drive the assembly of catalytically active filaments. elifesciences.orgnih.gov |
| Human IMPDH2 Octamer elifesciences.org | GTP/ATP/IMP/NAD+ | ~4.1 Å | Revealed conformations associated with the inhibited state of the enzyme. elifesciences.org |
This table summarizes key findings from cryo-EM studies on IMP dehydrogenase (IMPDH), the enzyme responsible for synthesizing XMP.
Molecular Biology Techniques in this compound Research
Molecular biology techniques are fundamental for studying the expression and interaction of proteins involved in XMP metabolism under various physiological and pathological conditions.
Western Blotting for Protein Expression and Interactions
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a complex biological sample. nih.govthermofisher.com In the context of XMP research, it is used to measure the abundance of enzymes in the purine biosynthesis pathway, such as IMP dehydrogenase (the enzyme that produces XMP) and GMP synthase (the enzyme that consumes XMP).
The method involves separating proteins from a cell lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a solid membrane (e.g., PVDF or nitrocellulose), and then probing the membrane with a primary antibody that specifically recognizes the protein of interest. thermofisher.com A secondary antibody conjugated to an enzyme (like horseradish peroxidase) that catalyzes a chemiluminescent reaction is then used for detection. thermofisher.com The intensity of the resulting signal is proportional to the amount of the target protein.
Researchers can use Western blotting to investigate how the expression of XMP-metabolizing enzymes changes in response to different metabolic states, drug treatments, or in disease models. For instance, one could test whether high levels of cellular proliferation correlate with an upregulation of IMPDH protein expression. It is important to note that sample preparation can be critical; for some proteins, particularly transmembrane proteins, heating the sample prior to electrophoresis can cause aggregation and lead to erroneous results, highlighting the need for careful optimization of the protocol. nih.govplos.org
Transcriptional and Translational Activity Assays
The presence of xanthosine within an RNA sequence, a result of guanosine deamination, can significantly impact the fidelity of genetic information transfer during transcription and translation. This section details the advanced methodologies employed to investigate these effects, focusing on assays that probe transcriptional read-through and the potential consequences for protein synthesis.
Transcriptional Activity Assays: Probing the Impact of Xanthosine on Reverse Transcription
The influence of xanthosine on transcriptional processes is primarily investigated through assays that analyze the behavior of RNA-dependent DNA polymerases, such as reverse transcriptases. These enzymes are central to many molecular biology techniques and serve as a proxy for understanding how the transcriptional machinery might interpret this modified nucleotide.
Primer Extension Assays: A fundamental technique to assess the impact of a modified nucleotide on polymerase activity is the primer extension assay. In this method, a radiolabeled or fluorescently tagged DNA primer is annealed to a synthetically generated RNA template containing a xanthosine at a specific position. A reverse transcriptase is then used to extend the primer. The reaction products are subsequently analyzed by gel electrophoresis. Stalling of the polymerase at the xanthosine site, indicated by the accumulation of a truncated DNA product, reveals that the modification poses an obstacle to the enzyme. Furthermore, by allowing the reaction to proceed in the presence of all four deoxyribonucleotide triphosphates (dNTPs) and one of a set of four dideoxynucleotide triphosphates (ddNTPs), it is possible to infer which nucleotide the polymerase preferentially incorporates opposite xanthosine. nih.gov
PCR-Based Sequencing Analysis: To gain a more quantitative understanding of how xanthosine is "read" by reverse transcriptases, a PCR-based sequencing approach is employed. The process begins with the reverse transcription of a xanthosine-containing RNA template. The resulting complementary DNA (cDNA) is then amplified by PCR. The amplified DNA is subsequently cloned into a plasmid vector, and a number of individual clones are sequenced. By analyzing the sequence of these clones, the frequency at which different nucleotides were incorporated opposite the original xanthosine site can be determined. This provides a statistical measure of the transcriptional fidelity at the site of modification. nih.gov
Research Findings:
Studies utilizing these assays have revealed that xanthosine in an RNA template is ambiguously read by different reverse transcriptases. For instance, in one comprehensive study, it was demonstrated that xanthosine is predominantly decoded as either guanine (G) or adenine (A). The ratio of these incorporation events was found to be dependent on the specific reverse transcriptase used in the assay. nih.gov
| Reverse Transcriptase | Nucleotide Incorporated Opposite Xanthosine | Frequency of Incorporation |
| GoScript™ | G | Major Product |
| GoScript™ | A | Minor Product |
| SuperScript™ IV | G | Major Product |
| SuperScript™ IV | A | Significant Product |
This table summarizes qualitative findings from sequencing analysis of cDNA generated by different reverse transcriptases from a xanthosine-containing RNA template. "Major Product" indicates the most frequently observed nucleotide, while "Minor" or "Significant Product" indicates less frequent but notable incorporation.
These findings are critical as they demonstrate that a single-nucleotide modification can lead to transcriptional ambiguity, potentially resulting in a heterogeneous population of transcripts derived from a single template.
Translational Activity Assays: Investigating the Consequences of Xanthosine in mRNA
The presence of xanthosine in a messenger RNA (mRNA) molecule has the potential to affect protein synthesis by influencing codon recognition by the ribosome and aminoacyl-tRNAs. Investigating this requires a different set of assays focused on the process of translation.
In Vitro Translation Systems: A common approach to study the translational effects of a modified nucleotide is to use an in vitro translation system. These systems, often derived from rabbit reticulocytes or wheat germ, contain all the necessary components for protein synthesis, including ribosomes, tRNAs, and initiation, elongation, and termination factors. A synthetically generated mRNA containing a xanthosine within a specific codon is introduced into this system. The efficiency of protein synthesis can be monitored, for example, by incorporating radiolabeled amino acids and measuring their incorporation into polypeptides over time.
Analysis of Translation Products by Mass Spectrometry: To determine if the presence of xanthosine in a codon leads to the misincorporation of amino acids, the protein products from the in vitro translation reaction are analyzed by mass spectrometry. The protein of interest is typically purified and then digested into smaller peptides by a protease. These peptides are then subjected to techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. By comparing the masses of the resulting peptides to the expected masses based on the original, unmodified mRNA sequence, any mass shifts indicative of amino acid substitutions can be identified. This allows for the precise determination of which amino acid(s) were incorporated in response to the xanthosine-containing codon. 155.52.206
Reporter Gene Assays: Another powerful tool is the use of reporter gene assays. An mRNA encoding a reporter protein, such as luciferase or green fluorescent protein (GFP), is synthesized with a xanthosine modification at a defined position within its coding sequence. This modified mRNA is then introduced into cultured cells or an in vitro translation system. The activity of the reporter protein is subsequently measured. A decrease in reporter activity compared to a control with unmodified mRNA could indicate reduced translation efficiency or the production of a non-functional, misfolded protein due to amino acid misincorporation. nih.govmdpi.com
Broader Biological and Physiological Contexts of Xanthosine Monophosphate Research
Role in Cellular Purine (B94841) Homeostasis and Nucleotide Pool Management
Xanthosine (B1684192) monophosphate is a pivotal molecule in the intricate network that governs cellular purine levels. In the primary pathway for GMP synthesis, IMP is oxidized to XMP by the enzyme IMP dehydrogenase, and subsequently, XMP is converted to GMP by GMP synthase. wikipedia.org This places XMP at a crucial junction, directly influencing the balance between adenine (B156593) and guanine (B1146940) nucleotide pools.
In plants, the dephosphorylation of XMP has been identified as a key, irreversible entry point into the purine catabolism pathway. nih.govresearchgate.net A highly specific enzyme, XMP phosphatase (XMPP), catalyzes this reaction, initiating the breakdown of purines. nih.govresearchgate.net This catabolic route is particularly significant as it bifurcates from the GMP biosynthetic pathway at the level of XMP. nih.gov The activity of XMPP is essential for channeling adenylate-derived nucleotides towards degradation. nih.gov
Furthermore, a salvage pathway offers an alternative route for GMP synthesis that underscores the importance of XMP in managing nucleotide pools. In this pathway, xanthosine can be salvaged to XMP, a reaction that circumvents the often rate-limiting step catalyzed by IMP dehydrogenase. nih.gov This salvage mechanism provides a means to replenish guanine nucleotide pools efficiently, highlighting a flexible and responsive system for maintaining purine homeostasis.
| Enzyme | Function in XMP Metabolism | Organism/System |
| IMP dehydrogenase | Converts IMP to XMP | General |
| GMP synthase | Converts XMP to GMP | General |
| XMP phosphatase (XMPP) | Dephosphorylates XMP to initiate purine catabolism | Plants |
| Cytosolic 5'-nucleotidase | Salvages xanthosine to XMP | Rat brain, LoVo cells |
Interconnections with Plant Carbon and Nitrogen Metabolism
The metabolism of xanthosine monophosphate is intricately linked with the broader metabolic landscape of plants, particularly the management of carbon and nitrogen resources. Purine nucleotide catabolism, which is initiated by the dephosphorylation of XMP, plays a crucial role in the remobilization and recycling of nitrogen. nih.govnih.gov This is especially prominent in certain legumes where purine-derived compounds called ureides are the primary molecules for transporting fixed nitrogen from the root nodules to the rest of the plant. nih.govuni-hannover.de The synthesis of these ureides involves the purine catabolic pathway, thus implicating XMP as a starting point for this vital nitrogen transport process.
Xanthosine-monophosphate in Plant Responses to Environmental Stressors
Plants, being sessile organisms, have evolved sophisticated mechanisms to respond and adapt to a variety of environmental challenges. nih.gov Emerging research indicates that xanthosine monophosphate metabolism is a component of these stress response pathways.
Adaptation to Extended Darkness and Carbon Starvation
During periods of extended darkness, when photosynthesis ceases, plants must manage their energy reserves to survive. Studies have shown that the expression of the XMP-specific phosphatase (XMPP) gene is strongly induced under these conditions. uni-hannover.de This suggests an increased flux through the purine catabolism pathway initiated by XMP dephosphorylation. A proposed model suggests that under carbon starvation, nucleotides, particularly adenylates which are converted to XMP, can serve as a transient alternative energy source when primary carbon reserves like starch are depleted. uni-hannover.de The breakdown of these purine nucleotides can provide respiratory substrates to maintain essential cellular functions until light becomes available again. Analysis of plant mutants has revealed that purine catabolism is indeed active and of special importance during extended darkness. uni-hannover.de
| Stress Condition | Role of XMP Metabolism | Proposed Mechanism |
| Extended Darkness / Carbon Starvation | Increased purine catabolism initiated by XMP dephosphorylation | Use of adenylates (via XMP) as an alternative energy source. uni-hannover.de |
Involvement in Plant Defense Mechanisms
The plant immune system relies on a complex network of signaling pathways to defend against pathogens. Recent findings suggest that purine catabolism, and therefore XMP, is integrated into these defense responses. uni-hannover.de It is proposed that the purine catabolic pathway could be part of the innate immune response, helping to contain the oxidative burst—a rapid production of reactive oxygen species (ROS)—to the site of infection and thereby protecting the surrounding tissues from damage. uni-hannover.de
The enzyme xanthine (B1682287) dehydrogenase, which acts on xanthine, a downstream product of XMP degradation, has been shown to have dual and opposing roles in plant defense. nih.gov It can contribute to the accumulation of hydrogen peroxide (H₂O₂), a key signaling molecule in defense, at the site of pathogen invasion. nih.gov Conversely, the uric acid produced by xanthine dehydrogenase activity can act as an antioxidant, scavenging ROS in other cellular compartments like chloroplasts to prevent oxidative damage. nih.gov This spatial regulation of ROS metabolism highlights the sophisticated role of the purine degradation pathway in orchestrating an effective defense response. The induction of XMPP expression by defense-related compounds like methyl jasmonate and upon infiltration with pathogenic bacteria further supports the involvement of XMP metabolism in plant immunity. uni-hannover.denih.govcabidigitallibrary.org
| Defense Scenario | Role of XMP-derived Pathway | Key Molecule/Enzyme |
| Pathogen Infection | Containment of oxidative burst | Purine catabolism products uni-hannover.de |
| Pathogen Defense Signaling | Production of reactive oxygen species (ROS) | Xanthine Dehydrogenase nih.gov |
| Protection from Oxidative Stress | Scavenging of reactive oxygen species (ROS) | Uric acid (from xanthine) nih.gov |
Future Research Directions and Emerging Paradigms in Xanthosine Monophosphate Studies
Identification and Characterization of Novel Xanthosine-monophosphate-Related Enzymes
The known enzymatic landscape of XMP metabolism, primarily involving IMP dehydrogenase and GMP synthase, is likely incomplete. wikipedia.org Future research will focus on the discovery and characterization of novel enzymes that interact with or modify XMP. For instance, the existence of an XMP phosphatase (XMPP) has been proposed as a potential pathway for xanthosine (B1684192) production from XMP, especially in organisms like plants. nih.gov The identification of such enzymes would fill significant gaps in our understanding of purine (B94841) nucleotide catabolism.
Furthermore, the deamination of guanosine (B1672433) can lead to the formation of xanthosine, which is then a precursor for XMP. taylorandfrancis.com Enzymes involved in the reverse reaction, the conversion of xanthine (B1682287) to xanthosine, and other potential modifications of XMP are also areas ripe for exploration. The discovery of new enzymes will not only expand our knowledge of metabolic pathways but could also present novel targets for therapeutic intervention in diseases where purine metabolism is dysregulated. ontosight.ai
Elucidating Complex Regulatory Networks of this compound Metabolism
The synthesis and degradation of XMP are tightly controlled within the cell, and unraveling the intricate regulatory networks that govern these processes is a key area of future research. This includes understanding how the expression and activity of enzymes like IMP dehydrogenase and GMP synthase are modulated in response to cellular needs and external stimuli. wikipedia.org
Investigating the allosteric regulation of these enzymes by various metabolites will provide insights into the fine-tuning of purine biosynthesis. For example, understanding how the levels of other purine nucleotides like AMP and GMP feedback to regulate XMP production is crucial. researchgate.net Furthermore, exploring the transcriptional and post-translational modifications that control the enzymes involved in XMP metabolism will offer a more complete picture of this regulatory web. Techniques like weighted gene co-expression network analysis (WGCNA) can be employed to identify key genes and regulatory modules involved in XMP metabolism under different physiological and pathological conditions. dovepress.com
High-Resolution Structural and Biophysical Investigations of this compound Interactions
To fully comprehend the function of XMP, it is essential to visualize its interactions with proteins and other molecules at an atomic level. High-resolution structural techniques, such as X-ray crystallography and cryo-electron microscopy, will be pivotal in determining the three-dimensional structures of enzymes like IMP dehydrogenase and GMP synthase in complex with XMP. ebi.ac.uknih.gov These studies can reveal the precise binding modes of XMP, the conformational changes that occur upon binding, and the catalytic mechanisms of these enzymes. nih.gov
Biophysical methods, including nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC), will complement these structural studies by providing dynamic and thermodynamic information about XMP interactions. For instance, NMR can be used to study the solution structure and dynamics of XMP-protein complexes, while ITC can quantify the binding affinity and thermodynamics of these interactions. nih.gov Such detailed investigations are crucial for the rational design of inhibitors or activators that target these enzymes for therapeutic purposes.
Systems-Level Analysis of this compound Pathways through Omics Integration
A comprehensive understanding of XMP's role in cellular physiology requires a systems-level approach that integrates data from various "omics" platforms. Metabolomics can be used to quantify the levels of XMP and related metabolites in different biological samples, providing a snapshot of the metabolic state. nih.gov Transcriptomics and proteomics can reveal changes in the expression of genes and proteins involved in XMP metabolism in response to various perturbations. researchgate.net
By integrating these datasets, researchers can construct detailed models of XMP metabolic pathways and their connections to other cellular processes. researchgate.net This approach can help identify key control points in the network and predict how the system will respond to genetic or environmental changes. For example, integrating metabolomics and transcriptomics data can help elucidate the molecular networks regulating the deposition of inosine (B1671953) monophosphate (IMP), a precursor to XMP, in different tissues. nih.gov
Comparative and Evolutionary Studies of this compound Biochemistry Across Organisms
Xanthosine monophosphate is a metabolite found across different domains of life, from bacteria to plants and animals. nih.gov Comparative and evolutionary studies of XMP biochemistry can provide valuable insights into the fundamental principles of purine metabolism and its adaptation to different environments and lifestyles.
By comparing the enzymes and pathways of XMP metabolism in various organisms, researchers can identify conserved and divergent features. For example, while the core pathway from IMP to GMP via XMP is generally conserved, the regulatory mechanisms and the presence of alternative or bypass pathways can differ significantly. nih.gov Studying the structure and function of XMP-related enzymes from different species can reveal evolutionary adaptations and provide a broader perspective on their catalytic mechanisms. researchgate.net These comparative approaches can also aid in the identification of unique enzymatic targets in pathogens for the development of novel antimicrobial agents.
Q & A
Q. What are the primary experimental methods for identifying and quantifying XMP in biological systems?
To identify and quantify XMP, researchers commonly employ 31P NMR spectroscopy due to its ability to track phosphate-containing metabolites in real time. This technique allows in vivo monitoring of XMP production and degradation, as demonstrated in studies of Corynebacterium ammoniagenes under varying carbon sources . Additionally, UV-Vis spectroscopy (260–280 nm) and HPLC with ion-pairing reagents are used for separation and quantification in complex matrices. Acid-base titration coupled with potentiometry is critical for determining XMP’s protonation states, which influence its metal-binding behavior .
Q. How does XMP function in nucleotide biosynthesis, and what enzymatic pathways regulate its conversion to GMP?
XMP is a key intermediate in guanosine monophosphate (GMP) biosynthesis. It is synthesized from inosine 5′-monophosphate (IMP) via IMP dehydrogenase (IMPDH) , an NAD⁺-dependent enzyme. XMP is then amidated by GMP synthase using glutamine as a nitrogen donor . Methodologically, enzyme kinetics (e.g., Michaelis-Menten parameters) and isotopic labeling (e.g., ¹⁵N-glutamine) are used to study these pathways. Disruptions in IMPDH activity (e.g., via mycophenolic acid inhibition) are often modeled to probe XMP’s metabolic flux .
Q. What are the dominant protonation states and metal-binding properties of XMP under physiological conditions?
In physiological pH (~7.5), XMP exists predominantly as (X-H·MP)³⁻ , not the commonly cited XMP²⁻. This deprotonation occurs at N1 or N3, influenced by metal coordination (e.g., Co²⁺, Ni²⁺). Micro acidity constant schemes and potentiometric titrations reveal that >90% of XMP forms macrochelates with divalent metals via N7 and the phosphate group. Such interactions are critical for studying XMP’s role in metalloenzyme cofactors .
Advanced Research Questions
Q. How can ultrafast spectroscopy resolve controversies about XMP’s photostability and electronic deactivation pathways?
Femtosecond time-resolved fluorescence and absorption spectroscopy (λ = 243–278 nm) have shown that XMP’s excited-state relaxation occurs via a 1-ps decay pathway, involving out-of-plane ring deformation—distinct from canonical purines like adenine. Deprotonation (XMP⁻) alters relaxation dynamics, which can be probed by pH-dependent pump-probe experiments. These methods clarify XMP’s role in UV-induced DNA/RNA damage mitigation .
Q. How do carbon source ratios (e.g., glucose/glutamate) affect XMP overproduction in microbial systems?
In C. ammoniagenes, 31P NMR studies reveal that a glutamate/glucose molar ratio of 0.31 optimizes XMP yield. During fermentation, ATP levels (0.50 µmol/g DCW) correlate with active XMP synthesis, while ADP accumulation (2.15 µmol/g DCW) in later phases coincides with reduced production. Methodologically, circulating fermentation systems (CFS) coupled with metabolite profiling are used to link substrate availability, energy charge, and byproduct formation (e.g., hypoxanthine) .
Q. How can researchers resolve contradictions in XMP’s acid-base behavior reported across studies?
Discrepancies in reported pKa values arise from inconsistent protonation-state assignments. A critical approach involves microconstant analysis to quantify intrinsic site basicities, validated via ¹H/³¹P NMR and metal-binding assays . For example, 9-methylxanthine deprotonates >99% at N3, whereas xanthosine favors N1 deprotonation (~30%). Such studies require rigorous pH control and exclusion of buffer interference .
Q. What advanced computational models predict XMP’s interaction with metal ions in enzymatic active sites?
Density functional theory (DFT) and molecular dynamics (MD) simulations model XMP’s coordination geometry with metals (e.g., Zn²⁺ in GMP synthase). Parameters like bond lengths, angles, and charge distribution are validated against EXAFS and X-ray crystallography data. These models help predict how mutations (e.g., N7→O6 substitutions) alter metal affinity and catalytic efficiency .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., pKa values), researchers should cross-validate using complementary techniques (e.g., NMR, potentiometry) and reference standard compounds .
- Data Reproducibility : Detailed protocols for enzyme assays, fermentation conditions, and spectroscopy parameters must be archived in supplementary materials, per guidelines in and .
- Ethical Reporting : Disclose all conflicts of interest and adhere to data-sharing standards (e.g., depositing NMR spectra in public repositories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
